molecular formula C28H23ClF3N7O B1258797 Nilotinib hydrochloride CAS No. 923288-95-3

Nilotinib hydrochloride

Cat. No. B1258797
M. Wt: 566 g/mol
InChI Key: VTGGYCCJUPYZSX-UHFFFAOYSA-N
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Patent
US08829015B2

Procedure details

12 g 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide hydrochloride is dissolved in 192 mL of methanol and 21 ml of water at 52° C. The solution is heated to 64-66° C. in 10 minutes and let stand for 45 minutes. The solution is then cooled down in 3 hours at 0° C. The solution spontaneously crystallized before 0° C.; therefore, the cooling ramp was stopped at 20° C. and let stand with stirring for 2 days. The suspension is cooled down to 0° C. in 2 hours before filtration under vacuum to obtain form A of the hydrochloride salt of 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide.

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[CH:27]=[CH:26][C:6]([C:7]([NH:9][C:10]2[CH:15]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:13]=[C:12]([N:20]3[CH:24]=[C:23]([CH3:25])[N:22]=[CH:21]3)[CH:11]=2)=[O:8])=[CH:5][C:4]=1[NH:28][C:29]1[N:34]=[C:33]([C:35]2[CH:36]=[N:37][CH:38]=[CH:39][CH:40]=2)[CH:32]=[CH:31][N:30]=1.O>CO>[CH3:2][C:3]1[CH:27]=[CH:26][C:6]([C:7]([NH:9][C:10]2[CH:15]=[C:14]([C:16]([F:17])([F:18])[F:19])[CH:13]=[C:12]([N:20]3[CH:24]=[C:23]([CH3:25])[N:22]=[CH:21]3)[CH:11]=2)=[O:8])=[CH:5][C:4]=1[NH:28][C:29]1[N:34]=[C:33]([C:35]2[CH:36]=[N:37][CH:38]=[CH:39][CH:40]=2)[CH:32]=[CH:31][N:30]=1 |f:0.1|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
Cl.CC1=C(C=C(C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N2C=NC(=C2)C)C=C1)NC1=NC=CC(=N1)C=1C=NC=CC1
Name
Quantity
192 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
21 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 (± 1) °C
Stirring
Type
CUSTOM
Details
with stirring for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 52° C
TEMPERATURE
Type
TEMPERATURE
Details
The solution is then cooled down in 3 hours at 0° C
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solution spontaneously crystallized before 0° C.
CUSTOM
Type
CUSTOM
Details
was stopped at 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
The suspension is cooled down to 0° C. in 2 hours before filtration under vacuum
Duration
2 h

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1=C(C=C(C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N2C=NC(=C2)C)C=C1)NC1=NC=CC(=N1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.